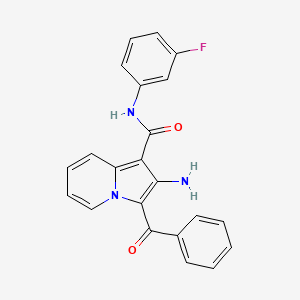

2-amino-3-benzoyl-N-(3-fluorophenyl)indolizine-1-carboxamide

Description

2-Amino-3-benzoyl-N-(3-fluorophenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a benzoyl group at position 3, an amino group at position 2, and a carboxamide moiety substituted with a 3-fluorophenyl ring at position 1.

Properties

IUPAC Name |

2-amino-3-benzoyl-N-(3-fluorophenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN3O2/c23-15-9-6-10-16(13-15)25-22(28)18-17-11-4-5-12-26(17)20(19(18)24)21(27)14-7-2-1-3-8-14/h1-13H,24H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCISVNGCDFIBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-benzoyl-N-(3-fluorophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

-

Formation of the Indolizine Core: : The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne. This step often requires a catalyst such as palladium or copper and is carried out under inert conditions to prevent oxidation.

-

Introduction of the Benzoyl Group: : The benzoyl group is introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the indolizine core with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

-

Amination and Fluorophenyl Group Addition: : The final steps involve the introduction of the amino group and the 3-fluorophenyl group. This can be achieved through nucleophilic substitution reactions using appropriate amines and fluorophenyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-benzoyl-N-(3-fluorophenyl)indolizine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and fluorophenyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of amine and alcohol derivatives.

Substitution: Formation of substituted indolizine derivatives with various functional groups.

Scientific Research Applications

2-amino-3-benzoyl-N-(3-fluorophenyl)indolizine-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-N-(3-fluorophenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling and proliferation. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s activity and physicochemical properties are influenced by substituent modifications. Below is a comparative analysis with two closely related analogs:

Table 1: Structural and Functional Comparison of Indolizine Carboxamide Derivatives

Notes: *Molecular formula and weight for the target compound are inferred based on structural similarity to analogs.

Key Comparison Points

Substituent Position and Electronic Effects: Fluorine Position: The target’s 3-fluorophenyl group (meta-substitution) may improve binding affinity compared to the 2-fluorophenyl (ortho) analog. Benzoyl Modifications: Replacing benzoyl (target) with 4-chlorobenzoyl () increases electron-withdrawing effects, enhancing reactivity but possibly reducing solubility.

Functional Group Impact :

- The trifluoromethyl (CF3) group in ’s compound significantly elevates lipophilicity (logP) compared to fluorine, favoring membrane permeability but risking metabolic instability.

Safety and Handling: ’s analog mandates strict protocols (e.g., avoiding heat sources, P210), suggesting similar derivatives may require controlled storage conditions. No direct safety data are available for the target compound.

Biological Activity

Overview

2-amino-3-benzoyl-N-(3-fluorophenyl)indolizine-1-carboxamide is a member of the indolizine family, known for its diverse biological activities and potential therapeutic applications. This compound's unique structure, which includes a benzoyl group, a fluorophenyl group, and an indolizine core, positions it as a promising candidate in medicinal chemistry.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It is hypothesized to act as an inhibitor of various enzymes and receptors, modulating critical biochemical pathways. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit kinases or proteases, affecting cell signaling and proliferation.

- Receptor Modulation : Interaction with specific receptors could lead to altered cellular responses, including apoptosis in cancer cells.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

Anticancer Activity

Studies have demonstrated that this compound has potent anticancer properties. For instance:

- Cell Line Studies : The compound has shown cytotoxic effects against multiple cancer cell lines, including leukemia and ovarian cancer cells. It demonstrated IC50 values in the low micromolar range, indicating strong potency.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 0.42 |

| HeLa (Cervical) | 0.58 |

| A2780 (Ovarian) | 0.55 |

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties, particularly against Gram-positive bacteria. The presence of the fluorophenyl group may enhance its interaction with microbial targets.

Anti-inflammatory Effects

The compound is also being explored for its anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological effects:

- Synthesis : The synthesis involves multi-step organic reactions, including cyclization and acylation processes that yield the indolizine core and introduce functional groups.

- Biological Evaluation : In vitro assays have been conducted to assess the cytotoxicity and mechanism of action. For example, one study reported that treatment with this compound led to increased apoptosis in treated cancer cells compared to untreated controls.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds in the indolizine family:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-amino-3-benzoylindolizine-1-carboxamide | Lacks fluorophenyl group | Reduced activity |

| 3-benzoyl-N-(3-fluorophenyl)indolizine-1-carboxamide | Lacks amino group | Altered interaction profile |

| 2-amino-3-(3-fluorophenyl)indolizine-1-carboxamide | Lacks benzoyl group | Different reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.